molecular formula C22H18ClN3O4S2 B2586564 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 886952-79-0

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2586564
CAS No.: 886952-79-0
M. Wt: 487.97
InChI Key: MEEPPVJJOBYUPM-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O4S2 and its molecular weight is 487.97. The purity is usually 95%.
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Biological Activity

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will delve into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzo[d]thiazole moiety, which is known for its pharmacological significance. The presence of a chloro and methoxy group enhances its reactivity and potential biological interactions. Below is a summary of its key chemical properties:

Property Details
Molecular Formula C23H20ClN3O2S
Molecular Weight 423.93 g/mol
IUPAC Name This compound
CAS Number 1171505-98-8

Antitumor Activity

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study reported IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and HeLa cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Benzothiazole derivatives are known to possess antibacterial and antifungal properties. Specifically, N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl) derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent activity.

The mechanism by which this compound exerts its biological effects may involve the following pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.
  • Apoptosis Induction : It has been suggested that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Signal Transduction Modulation : The interaction with cellular receptors may alter signal transduction pathways, influencing cell survival and proliferation.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

  • Anticancer Studies : In a comparative study, several benzo[d]thiazole derivatives were synthesized and tested for their anticancer properties. The most potent derivatives exhibited IC50 values as low as 0.15 μM against A549 lung cancer cells .
  • Antibacterial Activity : Another study evaluated the antibacterial potential of various benzothiazole derivatives, revealing that certain substitutions significantly enhanced activity against Staphylococcus aureus and Escherichia coli.
  • Pharmacological Profiling : A comprehensive pharmacological profiling was conducted on similar compounds, highlighting their potential as multi-targeted agents against various diseases due to their ability to interact with multiple biological pathways.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4S2/c1-30-18-10-9-17(23)21-20(18)25-22(31-21)26(13-15-6-5-11-24-12-15)19(27)14-32(28,29)16-7-3-2-4-8-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEPPVJJOBYUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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